molecular formula C9H16ClN3O B2714381 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1385696-66-1

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No.: B2714381
CAS No.: 1385696-66-1
M. Wt: 217.7
InChI Key: HAMANVVAKCLHSY-UHFFFAOYSA-N
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Description

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine in the presence of a suitable catalyst to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of piperidine derivatives.

Scientific Research Applications

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A basic oxadiazole structure without the piperidine ring.

    5-Methyl-1,2,4-oxadiazole: Similar structure with a methyl group instead of an ethyl group.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains both oxadiazole and furazan rings.

Uniqueness

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is unique due to the presence of both the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-ethyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMANVVAKCLHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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